Ethyl 2-(2-fluorobenzamido)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(2-fluorobenzamido)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a fluorobenzamido group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-fluorobenzamido)thiophene-3-carboxylate typically involves the condensation of 2-fluorobenzoyl chloride with thiophene-3-carboxylic acid, followed by esterification with ethanol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The overall reaction can be summarized as follows:
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Condensation Reaction
Reactants: 2-fluorobenzoyl chloride, thiophene-3-carboxylic acid
Conditions: Base (triethylamine), solvent (dichloromethane), room temperature
Product: 2-(2-fluorobenzamido)thiophene-3-carboxylic acid
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Esterification Reaction
Reactants: 2-(2-fluorobenzamido)thiophene-3-carboxylic acid, ethanol
Conditions: Acid catalyst (sulfuric acid), reflux
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-fluorobenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of ethyl 2-(2-fluorobenzamido)thiophene-3-carbinol.
Substitution: Formation of substituted benzamido derivatives.
Scientific Research Applications
Ethyl 2-(2-fluorobenzamido)thiophene-3-carboxylate has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for developing new pharmaceuticals due to its unique structural features and biological activity.
Materials Science: The compound can be used in the synthesis of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biological Studies: It can serve as a probe for studying enzyme interactions and receptor binding in biological systems.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(2-fluorobenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzamido group can form hydrogen bonds and hydrophobic interactions with target proteins, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-(2-fluorobenzamido)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 2-(4-fluorobenzamido)thiophene-3-carboxylate: Similar structure but with a different position of the fluorine atom on the benzene ring.
Ethyl 2-(2-chlorobenzamido)thiophene-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 2-(2-methylbenzamido)thiophene-3-carboxylate: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in this compound imparts unique electronic properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and pharmacokinetic profile compared to other similar compounds.
Properties
IUPAC Name |
ethyl 2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3S/c1-2-19-14(18)10-7-8-20-13(10)16-12(17)9-5-3-4-6-11(9)15/h3-8H,2H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSAQWSLOMBEBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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